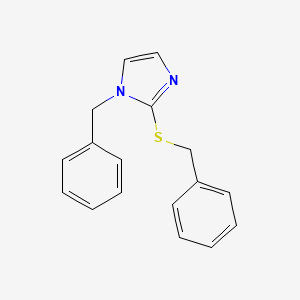
3-chloro-4-ethoxy-N-(2-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-ethoxy-N-(2-fluorophenyl)benzamide, also known as EF-1, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. EF-1 has been found to exhibit potent anticancer activity against a wide range of tumor cell lines, making it an attractive candidate for further investigation.
Mecanismo De Acción
3-chloro-4-ethoxy-N-(2-fluorophenyl)benzamide has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and the activation of the DNA damage response pathway, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-4-ethoxy-N-(2-fluorophenyl)benzamide has been found to exhibit a range of biochemical and physiological effects in cancer cells. It has been shown to induce G2/M cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of several key proteins involved in cancer cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-4-ethoxy-N-(2-fluorophenyl)benzamide has several advantages as a potential anticancer agent. It exhibits potent cytotoxicity against a wide range of tumor cell lines, has a well-defined mechanism of action, and has been found to be relatively non-toxic to normal cells. However, 3-chloro-4-ethoxy-N-(2-fluorophenyl)benzamide also has some limitations, including poor solubility in aqueous solutions and low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
Further research is needed to fully understand the potential applications of 3-chloro-4-ethoxy-N-(2-fluorophenyl)benzamide in the field of medicinal chemistry. Possible future directions include the development of more effective synthesis methods to improve the yield and purity of 3-chloro-4-ethoxy-N-(2-fluorophenyl)benzamide, the investigation of its potential as a combination therapy with other anticancer agents, and the exploration of its potential applications in other disease areas, such as inflammation and pain management.
Métodos De Síntesis
3-chloro-4-ethoxy-N-(2-fluorophenyl)benzamide can be synthesized using a multi-step process, which involves the reaction of 2-fluoroaniline with 3-chloro-4-ethoxybenzoyl chloride in the presence of a base catalyst, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
3-chloro-4-ethoxy-N-(2-fluorophenyl)benzamide has been extensively studied for its potential applications as an anticancer agent. Several studies have shown that 3-chloro-4-ethoxy-N-(2-fluorophenyl)benzamide exhibits potent cytotoxicity against a wide range of tumor cell lines, including breast, lung, colon, and prostate cancer cells. 3-chloro-4-ethoxy-N-(2-fluorophenyl)benzamide has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway, which is a key mechanism for the programmed cell death of cancer cells.
Propiedades
IUPAC Name |
3-chloro-4-ethoxy-N-(2-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-2-20-14-8-7-10(9-11(14)16)15(19)18-13-6-4-3-5-12(13)17/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBRHNIVCOJQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-ethoxy-N-(2-fluorophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5811752.png)


![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)




![1-[3-(4-bromophenyl)acryloyl]indoline](/img/structure/B5811808.png)


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B5811827.png)

